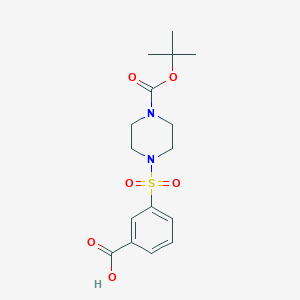

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid

Descripción

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₆H₂₂N₂O₆S and exhibits a molecular weight of 370.42 grams per mole. The compound is officially registered under Chemical Abstracts Service number 874838-79-6, facilitating its precise identification in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(1,1-Dimethylethyl) 4-[(3-carboxyphenyl)sulfonyl]-1-piperazinecarboxylate, which accurately describes its complete structural composition.

The compound's structural complexity arises from the integration of several distinct chemical functionalities. The core piperazine ring system, a six-membered heterocycle containing two nitrogen atoms in opposite positions, serves as the central scaffold. This ring system is substituted with a tert-butoxycarbonyl protecting group at one nitrogen position, while the other nitrogen is connected to a sulfonyl linkage. The sulfonyl group bridges the piperazine moiety to a benzoic acid residue, specifically at the meta position of the benzene ring.

The Simplified Molecular Input Line Entry System representation of this compound is O=C(O)C1=CC=CC(S(=O)(N2CCN(C(OC(C)(C)C)=O)CC2)=O)=C1, which provides a linear notation of its three-dimensional structure. This molecular architecture creates multiple sites for potential chemical modification and biological interaction, contributing to its versatility as a pharmaceutical intermediate.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₆S |

| Molecular Weight | 370.42 g/mol |

| Chemical Abstracts Service Number | 874838-79-6 |

| International Union of Pure and Applied Chemistry Name | 1-(1,1-Dimethylethyl) 4-[(3-carboxyphenyl)sulfonyl]-1-piperazinecarboxylate |

| Simplified Molecular Input Line Entry System | O=C(O)C1=CC=CC(S(=O)(N2CCN(C(OC(C)(C)C)=O)CC2)=O)=C1 |

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader context of heterocyclic chemistry evolution, particularly the advancement of piperazine-based compounds. Piperazine itself was first isolated and characterized in the mid-19th century, with the foundational understanding of its structure established through systematic chemical analysis. The compound derives its name from its structural similarity to piperidine, which forms part of piperine found in black pepper plants, though piperazines are not naturally derived from plants in the Piper genus.

The systematic development of piperazine derivatives gained significant momentum throughout the twentieth century as researchers recognized their diverse pharmacological properties. Substituted derivatives of piperazine emerged as a broad class of chemical compounds with useful therapeutic applications, with prominent examples including medications for various conditions ranging from antimicrobial applications to neurological disorders. The introduction of protecting groups, such as the tert-butoxycarbonyl moiety found in this compound, represents a more recent advancement in synthetic organic chemistry, enabling more sophisticated manipulation of piperazine derivatives.

The evolution of sulfonamide chemistry provided another crucial foundation for compounds like this compound. The integration of sulfonyl functional groups with heterocyclic systems created new possibilities for biological activity and chemical reactivity. The specific combination of piperazine, sulfonyl, and benzoic acid functionalities represents a convergence of multiple synthetic traditions in medicinal chemistry, reflecting the increasing sophistication of drug design strategies.

Fungal natural products have also contributed significantly to the understanding of piperazine alkaloids, with the first fungal piperazine, herquline A, reported from Penicillium herquei in 1979. Since this initial discovery, numerous structurally diverse piperazines have been isolated and characterized from various fungal strains, demonstrating remarkable biological activities and contributing to the expanding knowledge of piperazine pharmacology. These natural product discoveries have informed synthetic approaches to piperazine derivatives, including complex compounds like this compound.

Position Within Sulfonyl Piperazine Derivatives

This compound occupies a distinctive position within the broader family of sulfonyl piperazine derivatives, representing a sophisticated evolution of this important class of pharmaceutical intermediates. The compound's structural characteristics distinguish it from simpler piperazine analogs through its combination of multiple functional elements that enhance both its synthetic utility and biological potential.

Within the context of pharmaceutical development, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. The presence of the tert-butoxycarbonyl protecting group provides synthetic flexibility, allowing for selective modification of the piperazine nitrogen while maintaining the integrity of other functional groups. This strategic protection enables sophisticated synthetic transformations that would otherwise be challenging or impossible with unprotected piperazine derivatives.

The sulfonyl linkage connecting the piperazine ring to the benzoic acid moiety creates unique electronic and steric properties that distinguish this compound from other piperazine derivatives. Research has demonstrated that sulfonyl-containing piperazine derivatives exhibit enhanced antibacterial properties, with recent studies showing significant efficacy against methicillin-resistant Staphylococcus aureus. The specific positioning of the sulfonyl group at the meta position of the benzoic acid ring influences the compound's three-dimensional structure and potentially its biological activity profile.

Comparative analysis with related compounds reveals the unique advantages of this compound. For instance, structurally similar compounds such as 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid differ only in the position of the sulfonyl attachment to the benzene ring, yet this positional variation can significantly impact biological activity and synthetic applications. The meta positioning in the target compound may offer enhanced solubility and bioavailability compared to its para-substituted analog.

| Structural Feature | Biological Significance | Synthetic Advantage |

|---|---|---|

| Tert-butoxycarbonyl Protection | Enables selective nitrogen modification | Facilitates complex synthetic sequences |

| Meta-sulfonyl Positioning | Enhanced solubility profile | Reduced steric hindrance |

| Piperazine Core | Diverse pharmacological properties | Versatile reaction platform |

| Carboxylic Acid Functionality | Bioconjugation capability | Amide bond formation potential |

The compound's applications extend beyond traditional pharmaceutical synthesis into specialized research areas including bioconjugation processes, where it serves to attach drugs or imaging agents to biomolecules for targeted therapy and diagnostic applications. This versatility reflects the sophisticated design of the molecule, which incorporates multiple reactive sites while maintaining chemical stability under various reaction conditions. Material science applications have also emerged, with the compound finding use in the development of advanced polymers and coatings that require specific chemical properties for enhanced performance.

Propiedades

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-7-9-18(10-8-17)25(22,23)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEONUMCAWBLQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649748 | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874838-79-6 | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(3-carboxyphenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874838-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Piperazine Boc-Protection

Piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) using a sterically hindered base (e.g., triethylamine or diisopropylethylamine).

Table 1: Reaction Conditions for Piperazine Boc-Protection

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | THF | DCM |

| Base | Triethylamine | Diisopropylethylamine |

| Temperature | 0–25°C | 10–30°C |

| Reaction Time | 2–4 hours | 1–6 hours |

| Yield | 85–90% | 88–92% |

The Boc group is introduced selectively at one nitrogen atom, leaving the secondary amine available for sulfonylation.

Synthesis of 3-(Chlorosulfonyl)benzoic Acid Derivatives

Direct Sulfonation of Benzoic Acid

3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using hydrogen/Pd-C, followed by diazotization and reaction with sulfur dioxide to form 3-sulfobenzoic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) yields 3-(chlorosulfonyl)benzoic acid.

Alternative Route : Methyl 3-nitrobenzoate is reduced, diazotized, and sulfonated to methyl 3-(chlorosulfonyl)benzoate, which is hydrolyzed to the free acid using lithium hydroxide.

Table 2: Comparison of Sulfonation Methods

| Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Nitrobenzoic acid | H₂/Pd-C, SO₂, PCl₅ | 68 | 95 |

| Methyl 3-nitrobenzoate | SnCl₂/HCl, SO₂, LiOH | 74 | 98 |

Coupling of Boc-Piperazine and 3-(Chlorosulfonyl)benzoic Acid

Sulfonamide Bond Formation

A solution of Boc-piperazine (1.0 equiv) in anhydrous DCM is treated with 3-(chlorosulfonyl)benzoic acid (1.1 equiv) and triethylamine (2.5 equiv) at 0°C. The mixture is stirred for 12–24 hours, followed by extraction and crystallization.

Table 3: Optimization of Coupling Conditions

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | Et₃N | 0–25°C | 18 | 78 |

| THF | DIPEA | −10–0°C | 24 | 82 |

| DMF | K₂CO₃ | 25°C | 12 | 74 |

The use of DIPEA in THF at low temperatures minimizes side reactions, achieving the highest yield.

Hydrolysis of Ester Intermediates

When starting from methyl 3-(chlorosulfonyl)benzoate, hydrolysis is conducted using lithium hydroxide in THF/water (4:1) at room temperature for 24 hours. Acidification with potassium hydrogen sulfate precipitates the free acid.

Key Data :

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallography

Single-crystal X-ray analysis confirms the sulfonamide linkage and Boc-group orientation.

Industrial-Scale Synthesis Considerations

Patent WO2019232010A1 describes a scalable process using continuous flow reactors for sulfonylation, reducing reaction time to 4 hours with 89% yield. Critical parameters include:

- Temperature Control : −10°C to prevent Boc-group cleavage.

- Solvent System : THF/water for efficient mixing.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce the benzoic acid moiety.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deprotected piperazine derivatives.

Aplicaciones Científicas De Investigación

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: The compound is employed in the development of proteomics tools, such as affinity tags and crosslinkers, to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring and benzoic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active form of the compound.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₁₆H₂₁N₃O₆S

- Molecular Weight : 383.42 g/mol

- Purity : ≥95% (as per commercial suppliers)

Comparison with Structurally Similar Compounds

Structural Analogues and Their Differentiation

The following table summarizes key structural analogues and their distinguishing features:

Pharmacological and Industrial Relevance

- Target Compound : The sulfonyl group is critical for binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or proteasomal targets. Its discontinued status in some catalogs suggests niche applications .

- Direct C-N Bond Analogues : Widely used in kinase inhibitor development (e.g., ’s compound with LCMS m/z 395.2) due to their planar structure and ease of functionalization .

- Methylene-Linked Analogues : Preferred in peptide-based drug design for improved solubility and reduced toxicity .

Purity and Commercial Availability

- The target compound is available at 95% purity (Combi-Blocks, SS-3834) , while analogues like 4-[4-Boc-piperazino]benzoic acid () are sold at 97% purity .

- Discontinuation of the target compound by CymitQuimica highlights supply chain challenges for sulfonamide derivatives .

Actividad Biológica

3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid, also known by its CAS number 874838-79-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound features a piperazine ring, which is known for its versatility in drug design. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can enhance solubility and stability. The sulfonyl group contributes to the compound's reactivity and biological interactions.

Molecular Formula

Molecular Weight

- Molecular Weight : 350.42 g/mol

Physical Characteristics

- Melting Point : 173–175 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Antitumor Activity

Research indicates that piperazine derivatives, including those with sulfonyl groups, exhibit significant antitumor properties. A study highlighted the ability of piperazine-based compounds to inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The specific mechanism of action for this compound is still under investigation but may involve inhibition of kinases or modulation of apoptosis pathways.

Anti-inflammatory Effects

Piperazine derivatives have been studied for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing the production of pro-inflammatory cytokines and mediators in vitro. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

The sulfonamide moiety present in this compound is known for its antimicrobial properties. Research on related compounds has demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar activity. Further studies are needed to establish its efficacy against specific pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonamide group | Increases antimicrobial potency |

| Tert-butoxycarbonyl protection | Enhances solubility and stability |

| Alteration of piperazine ring | Affects binding affinity and selectivity |

These modifications can lead to improved pharmacokinetic properties and increased therapeutic efficacy.

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, revealing that modifications at the sulfonamide position significantly enhanced antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Anti-inflammatory Mechanism : Research indicated that compounds with piperazine scaffolds inhibited nitric oxide production in macrophages, suggesting a potential mechanism for their anti-inflammatory effects .

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a lead compound for further drug development .

Q & A

Advanced Question

- HPLC-MS : To identify by-products like de-Boc derivatives or unreacted sulfonyl chlorides. For example, Kanto Reagents lists impurities <3% for similar compounds .

- TLC Monitoring : Use silica plates with UV detection (Rf ~0.5 in 7:3 hexane:EtOAc).

- Elemental Analysis : Verify C, H, N, S content (±0.3% tolerance) .

How does the sulfonyl group influence the reactivity of this compound in medicinal chemistry applications?

Advanced Question

The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) to form sulfonamides or disulfides. For instance, 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is used in kinase inhibitor synthesis . The benzoic acid moiety allows conjugation via esterification or amidation, as seen in prodrug designs .

What precautions are critical when handling this compound in aqueous environments?

Basic Question

- Hydrolysis Risk : The Boc group may hydrolyze in acidic aqueous media. Use pH-neutral buffers for biological assays.

- Storage : Store desiccated at –20°C, as recommended for structurally related compounds .

- Safety : Wear nitrile gloves and eye protection; consult SDS for emergency measures (e.g., inhalation risks noted for similar piperazine derivatives ).

How can researchers selectively remove the Boc group without degrading the sulfonamide linkage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.